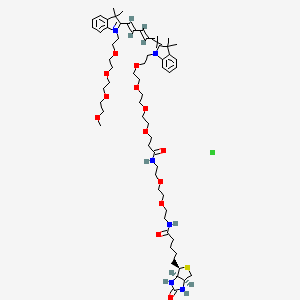

N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5

Beschreibung

This compound is a structurally complex biotin derivative featuring a thieno[3,4-d]imidazole core, a hallmark of biotin-related molecules (vitamin B7 analogs). Its structure is distinguished by:

- A pentanamide linker connecting the thienoimidazole moiety to a polyether chain.

- A polyethylene glycol (PEG)-like ethoxy chain with terminal 3,3-dimethylindol-1-ium groups, which are cationic and photophysically active, suggesting applications in fluorescence labeling or imaging .

- A chloride counterion to balance the indolium’s positive charge, enhancing solubility in aqueous media .

The compound’s design implies utility in targeted drug delivery, biotin-avidin affinity systems, or bioimaging due to its extended PEG chain (solubility) and indolium fluorophores .

Eigenschaften

Molekularformel |

C61H93ClN6O13S |

|---|---|

Molekulargewicht |

1185.9 g/mol |

IUPAC-Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride |

InChI |

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1 |

InChI-Schlüssel |

ABSITZAMSXQWGY-WKGQDVIFSA-N |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst mehrere Schritte, darunter die Bildung des Hexahydrothieno[3,4-d]imidazol-Kerns, die Anlagerung der Indolium-Einheiten und die Einarbeitung der Methoxyethoxy-Gruppen. Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl substituierter Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Es sind detaillierte Studien erforderlich, um die genauen molekularen Zielstrukturen und Pfade zu klären, die daran beteiligt sind.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Core Structural Analogues

Notes:

- The target compound’s molecular weight is estimated based on its extended PEG and indolium substituents.

- Simpler biotin derivatives (e.g., ) lack photophysical properties but excel in high-affinity binding to avidin/streptavidin.

Functional Group Analogues

Notes:

- The target compound’s indolium groups differentiate it from maleimide or propargyl derivatives, which prioritize chemoselective ligation .

- Unlike hexanoic acid derivatives (e.g., ), the target’s PEG chain reduces steric hindrance in biological interactions.

Pharmacokinetic and Physicochemical Comparison

Notes:

- The PEG chain and chloride ion enhance the target’s aqueous solubility , critical for in vivo applications.

- Fluorescence from indolium groups enables real-time tracking, unlike non-fluorescent analogs .

Biologische Aktivität

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Molecular Structure

- Molecular Formula : C₃₆H₅₅N₅O₉S

- Molecular Weight : 733.9 g/mol

- IUPAC Name : 5-[(3aR,4R,6aS)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide

- CAS Number : 1458576-00-5

Structural Features

The compound features a thieno[3,4-d]imidazole core , which is known for its diverse biological activities. The presence of multiple ether and amide linkages enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that the compound has potential anticancer properties. In vitro assays show that it inhibits the growth of several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. In models of oxidative stress-induced neuronal damage, it has been shown to reduce cell death and promote cell survival:

- Cell Viability Increase : Up to 40% at 20 µM concentration.

This suggests potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. The study found that the compound was effective in reducing bacterial load in infected animal models.

Study on Cancer Cell Lines

A study published in Cancer Letters investigated the effect of the compound on various cancer cell lines. Results indicated that it significantly inhibited tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.